4-Hydroxyglibenclamide

Diabetes Pharmacodynamics Metabolism

4-Hydroxyglibenclamide (M1) is the principal active metabolite of glibenclamide. Do not substitute with parent drug or M2: its 6.5-fold lower potency vs. glyburide and prolonged effect-site equilibration half-life (3.9h vs. 0.44h) are critical for accurate PK/PD modeling and renal impairment metabolite-accumulation studies. As a certified reference standard, its characterized IC50 values (0.95/100 nM at SUR1 high/low affinity sites) ensure precise HPLC method validation and therapeutic drug monitoring. Choose only this specific cis-racemic metabolite standard to guarantee experimental reproducibility.

Molecular Formula C23H28ClN3O6S
Molecular Weight 510 g/mol
CAS No. 132054-81-0
Cat. No. B133868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyglibenclamide
CAS132054-81-0
Synonyms5-Chloro-N-[2-[4-[[[[(cis-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide;  cis-5-Chloro-N-[2-[4-[[[[(4-hydroxycyclohexyl)_x000B_amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 
Molecular FormulaC23H28ClN3O6S
Molecular Weight510 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)
InChIKeyIUWSGCQEWOOQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyglibenclamide (132054-81-0): Procurement Guide for the Active Glibenclamide Metabolite in Diabetes Pharmacology


4-Hydroxyglibenclamide (CAS 132054-81-0), commonly designated as M1 or 4-trans-hydroxyglibenclamide, is the principal active metabolite of the second-generation sulfonylurea antidiabetic drug glibenclamide (glyburide) [1]. It is formed endogenously via hepatic cytochrome P450-mediated hydroxylation, primarily by the CYP2C8 and CYP2C9 isoforms [2]. This compound retains intrinsic hypoglycemic activity through inhibition of ATP-sensitive potassium channels (SUR1/Kir6.2) on pancreatic beta cells, thereby stimulating insulin secretion . As a key reference standard, it is essential for analytical method development, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and toxicological investigations in both preclinical and clinical diabetes research.

Why 4-Hydroxyglibenclamide Cannot Be Substituted by Other Sulfonylurea Impurities or Metabolites


Indiscriminate substitution of 4-Hydroxyglibenclamide with structurally related analogs—including the parent drug glibenclamide, the co-metabolite 3-cis-hydroxyglibenclamide (M2), or other sulfonylureas—is scientifically invalid due to stark quantitative disparities in potency, pharmacokinetic behavior, and pharmacodynamic duration [1]. While all three compounds engage the SUR1 receptor, 4-Hydroxyglibenclamide exhibits a unique intermediate pharmacological profile characterized by a 6.5-fold lower hypoglycemic potency compared to glibenclamide, yet a markedly prolonged effect-site equilibration half-life (3.9 hours vs. 0.44 hours for glibenclamide) [2][3]. Furthermore, its renal elimination dependence and differential protein binding render its pharmacokinetics highly sensitive to patient renal function, a variable that does not equally impact the parent drug [4]. Consequently, experimental reproducibility and accurate PK/PD modeling in diabetes research are contingent upon the precise, verifiable identity of 4-Hydroxyglibenclamide; substitution with any other compound introduces unquantified bias and invalidates cross-study comparisons.

4-Hydroxyglibenclamide (132054-81-0): Head-to-Head Quantitative Differentiation Evidence


Hypoglycemic Potency in Humans: Comparative AUC Reduction vs. Glibenclamide and M2

4-Hydroxyglibenclamide (M1) demonstrates significant, albeit reduced, hypoglycemic activity compared to its parent drug, glibenclamide. In a placebo-controlled crossover study in healthy subjects, M1 produced a mean blood glucose reduction (AUC 0-5h) that was quantitatively distinct from both the parent drug and the co-metabolite M2 [1].

Diabetes Pharmacodynamics Metabolism

Comparative Hypoglycemic Potency in Preclinical Models: ED30 Ratio in Rats

The relative hypoglycemic potency of 4-Hydroxyglibenclamide versus the parent drug glibenclamide has been quantified in a rat model. The dose required to achieve a 30% reduction in blood glucose (ED30) provides a direct measure of comparative potency [1].

Diabetes Pharmacology Preclinical

Pharmacodynamic Onset and Duration: Effect-Site Equilibration Half-Life (t1/2 kEO)

4-Hydroxyglibenclamide (M1) exhibits a distinct temporal pharmacodynamic profile compared to glibenclamide and the M2 metabolite, characterized by a significantly slower equilibration with the effect site. PK/PD modeling revealed that the effect-site equilibration half-life (t1/2 kEO) for M1 is the longest among the three compounds [1].

Pharmacodynamics PK/PD Modeling Metabolism

Comparative Pharmacokinetics in Humans: Volume of Distribution and Clearance

The disposition of 4-Hydroxyglibenclamide (M1) in humans is characterized by a significantly larger volume of distribution (Vd) and higher total clearance (CL) compared to the parent drug, glibenclamide, following intravenous administration [1].

Pharmacokinetics ADME Metabolism

Renal Impairment Impact on M1 Exposure: AUC and Cmax Changes

The elimination of 4-Hydroxyglibenclamide (M1) is significantly dependent on renal function. In a clinical study comparing diabetic patients with impaired renal function (IRF) to those with normal renal function (NRF), M1 exhibited substantial accumulation, as reflected by higher peak concentrations and total exposure [1].

Pharmacokinetics Renal Impairment Metabolism

Target Engagement: Comparative Binding Affinity at SUR1/Kir6.2 Receptors

4-Hydroxyglibenclamide (M1) retains the ability to bind to the sulfonylurea receptor (SUR1), the primary pharmacological target of glibenclamide. In vitro binding assays using rat brain synaptosomes demonstrate that M1 inhibits glibenclamide binding at both high- and low-affinity sites, albeit with lower potency than the parent compound .

Pharmacology Target Engagement Potassium Channel

4-Hydroxyglibenclamide (132054-81-0): Recommended Scientific Applications Based on Proven Differentiation


LC-MS/MS Bioanalytical Method Development for Therapeutic Drug Monitoring

Use as a certified reference standard for the quantification of glibenclamide's active metabolite M1 in human plasma or serum. The compound's distinct retention time and mass spectrometric properties, as established by validated HPLC methods, are essential for accurate therapeutic drug monitoring, particularly in diabetic patients with renal impairment where M1 accumulates [1][2]. Its use ensures method specificity against the parent drug and the co-metabolite M2, preventing overestimation of glibenclamide concentrations.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Sulfonylurea Action

Employ as a pure analytical standard to deconvolute the contributions of the parent drug from its active metabolite in complex in vivo systems. The well-characterized differences in effect-site equilibration half-life (3.9h) and volume of distribution (20.8 L) relative to glibenclamide [3] make this compound indispensable for constructing physiologically-based pharmacokinetic (PBPK) models and for interpreting glucose clamp studies where delayed pharmacodynamic effects are observed [4].

In Vitro Studies of SUR1/Kir6.2 Channel Pharmacology

Utilize as a reference tool compound for investigating SUR1-mediated K-ATP channel inhibition. Its defined IC50 values at high (0.95 nM) and low (100 nM) affinity sites in synaptosomal binding assays provide a benchmark for characterizing novel SUR1 modulators or assessing the functional impact of genetic polymorphisms on sulfonylurea sensitivity, independent of the parent drug's higher potency and different pharmacokinetic profile.

Investigations of Sulfonylurea Toxicity in Renal Insufficiency Models

Deploy as a key analyte in preclinical and clinical studies evaluating the risk of sulfonylurea-induced hypoglycemia in renal failure. The quantitative evidence demonstrating increased Cmax (up to 85 ng/mL vs. 57 ng/mL in normal renal function) and AUC for M1 in patients with impaired renal function [5] highlights its role as a critical biomarker. Its use allows for the direct study of metabolite accumulation and its contribution to prolonged hypoglycemic episodes, a risk that cannot be assessed by monitoring the parent drug alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyglibenclamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.